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Introduction
INE963 is a novel, potent, and fast-acting antimalarial candidate from the 5-aryl-2-amino-

imidazothiadiazole (ITD) chemical class, developed by Novartis.[1][2][3] It has demonstrated

significant activity against the blood stages of Plasmodium falciparum, including artemisinin-

resistant strains, and Plasmodium vivax.[1][4] INE963 exhibits a novel mechanism of action, a

high barrier to resistance, and a long half-life, making it a promising candidate for a single-dose

cure for uncomplicated malaria.[1][3] These application notes provide detailed protocols for the

in vitro culture and assessment of INE963's efficacy against Plasmodium parasites.

Data Presentation: In Vitro Efficacy and Selectivity
of INE963
The following tables summarize the in vitro activity of INE963 against various Plasmodium

strains and its selectivity against human cell lines.

Table 1: In Vitro Antiplasmodial Activity of INE963
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Parasite
Species

Strain/Isolate Assay Method
IC50/EC50
(nM)

Reference

P. falciparum 3D7 SYBR Green I 6 [1][5]

P. falciparum 3D7
[3H]-

hypoxanthine
3 [1]

P. falciparum
>15 drug-

resistant lines
Not specified 0.5 - 15 [1][5]

P. falciparum
Brazilian clinical

isolates
Not specified 3 (median) [4]

P. falciparum
Ugandan clinical

isolates
Not specified 0.4 (median) [4]

P. vivax
Brazilian clinical

isolates
Not specified 2 (median) [4]

Table 2: In Vitro Cytotoxicity and Human Kinase Inhibitory Activity of INE963

Cell Line/Kinase Assay Type CC50/IC50 (µM) Reference

HepG2 Cytotoxicity 6.7 [4]

K562 Cytotoxicity 6.0 [4]

MT4 Cytotoxicity 4.9 [4]

Haspin Kinase Inhibition 5.5 [4][6]

FLT3 Kinase Inhibition 3.6 [4][6]

PIK3CA Kinase Inhibition >50 [6]

PIM1 Kinase Inhibition >50 [6]

Table 3: In Vitro Parasite Kill Rate Parameters for INE963
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Parameter Value Reference

Parasite Reduction Ratio

(PRR) at 10 x EC50
>8.0 [1]

99.9% Parasite Clearance

Time (PCT99.9)
<24 hours [1]

Lag Phase 0 hours [1]

Experimental Protocols
Plasmodium falciparum In Vitro Culture
A prerequisite for in vitro drug susceptibility testing is the continuous culture of the asexual

erythrocytic stages of P. falciparum.

Materials:

P. falciparum strain (e.g., 3D7)

Human erythrocytes (type O+)

Complete Medium (CM): RPMI-1640 supplemented with 25 mM HEPES, 25 mM NaHCO₃,

11 mM D-glucose, 3.67 mM hypoxanthine, 25 µg/mL gentamicin, and 0.5% (w/v) AlbuMAX II.

Gas mixture: 5% CO₂, 5% O₂, 90% N₂

37°C incubator

Sterile culture flasks

Procedure:

Prepare the complete medium under sterile conditions.

Wash human erythrocytes three times with RPMI-1640.

Add the washed erythrocytes to the complete medium to achieve a final hematocrit of 2-5%.
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Introduce the P. falciparum parasite stock to the culture.

Place the culture flasks in a humidified incubator at 37°C with the specified gas mixture.

Maintain the culture by changing the medium daily and monitor parasitemia by preparing thin

blood smears stained with Giemsa.

Split the culture as needed to maintain parasitemia below 10%.

SYBR Green I-Based Fluorescence Assay for IC50
Determination
This assay measures parasite DNA content as an indicator of parasite growth.

Materials:

Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

96-well black, clear-bottom microtiter plates

INE963 stock solution (in DMSO)

Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton

X-100

SYBR Green I dye (10,000x stock in DMSO)

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Protocol:

Prepare serial dilutions of INE963 in complete medium and dispense into the 96-well plate.

Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative

control).

Add the synchronized parasite culture to each well.

Incubate the plate for 72 hours under standard culture conditions.
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Prepare the lysis buffer containing SYBR Green I at a 1:5000 dilution of the stock.

After incubation, carefully remove 100 µL of the culture medium from each well and add 100

µL of the SYBR Green I lysis buffer.

Mix gently and incubate in the dark at room temperature for 1 hour.

Measure the fluorescence using a plate reader.

Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity

against the log of the drug concentration and fitting the data to a sigmoidal dose-response

curve.

[3H]-Hypoxanthine Incorporation Assay
This "gold standard" assay measures the incorporation of radiolabeled hypoxanthine into the

parasite's nucleic acids as a measure of growth.[7]

Materials:

Asynchronous P. falciparum culture (0.5% parasitemia, 2% hematocrit) in hypoxanthine-free

medium.

96-well microtiter plates

INE963 stock solution

[3H]-hypoxanthine (1 µCi/well)

Cell harvester

Scintillation fluid and counter

Protocol:

Dispense serial dilutions of INE963 into the 96-well plate.

Add the parasite culture to each well.
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Incubate the plate for 24 hours under standard culture conditions.[8]

Add 1 µCi of [3H]-hypoxanthine to each well.[8]

Incubate for an additional 24-48 hours.[8][9]

Freeze the plate at -20°C to lyse the cells.

Thaw the plate and harvest the contents onto a filter mat using a cell harvester.

Dry the filter mat and place it in a scintillation vial with scintillation fluid.

Measure the radioactive counts per minute (CPM) using a scintillation counter.

Determine the IC50 by plotting the CPM against the log of the drug concentration.

Parasite Reduction Ratio (PRR) and Kill Rate Assay
This assay determines the rate at which a compound kills the parasite population by measuring

the reduction in viable parasites over time.[10][11]

Materials:

Synchronized ring-stage P. falciparum culture

96-well plates

INE963 at a fixed concentration (e.g., 10x IC50)

Complete medium

Method for quantifying viable parasites (e.g., limiting dilution assay followed by microscopy

or [3H]-hypoxanthine incorporation)

Protocol:

Incubate a synchronized parasite culture with INE963 at a concentration equivalent to 10

times its IC50.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.researchgate.net/figure/Scheme-of-the-Hhypoxanthine-based-scintillation-proximity-assay-protocol-P_fig1_305648028
https://www.researchgate.net/figure/Scheme-of-the-Hhypoxanthine-based-scintillation-proximity-assay-protocol-P_fig1_305648028
https://www.researchgate.net/figure/Scheme-of-the-Hhypoxanthine-based-scintillation-proximity-assay-protocol-P_fig1_305648028
https://vp-sci.com/wp-content/uploads/l07-MLBaniecki-pin-tool-on-Sieko.pdf
https://www.malariaworld.org/scientific-articles/the-parasite-reduction-ratio-prr-assay-version-2-standardized-assessment-of-plasmodium-falciparum-viability-after-antimalarial-treatment-in-vitro
https://www.mdpi.com/1424-8247/16/2/163
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot of the culture.

Wash the parasites to remove the drug.

Perform a limiting dilution series of the washed parasites in a 96-well plate containing fresh

erythrocytes and medium.

Culture these plates for a period sufficient for parasite regrowth (e.g., 21-28 days).

Determine the wells that show parasite growth (positive wells).

Calculate the number of viable parasites at each time point using statistical methods (e.g.,

Poisson distribution).

Plot the log10 of viable parasites against time to determine the kill rate, lag phase, and

parasite clearance time.
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General Workflow for In Vitro Antimalarial Drug Testing

Parasite Culture

Drug Susceptibility Assays

Readout Methods

Data Analysis

Maintain continuous
 P. falciparum culture

Synchronize parasites
(e.g., sorbitol treatment)

Prepare drug dilution plates
(e.g., INE963 series)

Add synchronized parasites
and incubate (48-72h)

Perform readout

SYBR Green I
(DNA content)

[3H]-Hypoxanthine
(Nucleic acid synthesis)

Viability/Kill Rate Assay
(Regrowth potential)

Calculate IC50/EC50 values Determine Kill Rate,
PCT, Lag Phase

Click to download full resolution via product page

Caption: Workflow for in vitro antimalarial drug susceptibility testing.
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Proposed High-Level Action of INE963

INE963
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Caption: Postulated mechanism of INE963 leading to rapid parasite death.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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